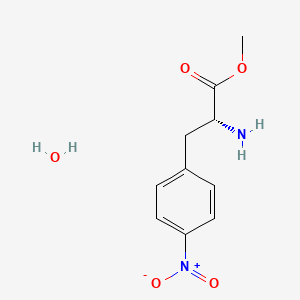(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate
CAS No.:
Cat. No.: VC13496553
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14N2O5 |
|---|---|
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrate |
| Standard InChI | InChI=1S/C10H12N2O4.H2O/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H2/t9-;/m1./s1 |
| Standard InChI Key | STMRJPFXZFJSNC-SBSPUUFOSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.O |
| SMILES | COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.O |
| Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is a chiral derivative of phenylalanine, distinguished by a nitro group at the para position of the phenyl ring and a methyl ester at the carboxyl terminus. Its molecular formula, C₁₀H₁₄N₂O₅, corresponds to a molecular weight of 242.23 g/mol. The compound’s stereochemistry is defined by the (R)-configuration at the α-carbon, which influences its biological activity and synthetic utility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₅ |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate hydrate |
| SMILES | COC(=O)C@@HN.O |
| InChIKey | STMRJPFXZFJSNC-SBSPUUFOSA-N |
| PubChem CID | 75487914 |
The hydrate form introduces additional stability through hydrogen bonding between the water molecule and the amino group, as evidenced by crystallographic studies of analogous nitroaromatic compounds .
Spectroscopic and Structural Analysis
While direct spectroscopic data for (R)-methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate remains limited, its structural features can be inferred from related compounds. The nitro group’s strong electron-withdrawing effect typically results in distinct UV-Vis absorption bands near 270–320 nm, while the ester carbonyl group contributes to IR stretches around 1700–1750 cm⁻¹. X-ray crystallography of similar terbium-nitrophenyl complexes reveals planar aromatic systems and hydrogen-bonding networks, suggesting analogous intermolecular interactions in this compound .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of (R)-methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate typically involves enantioselective methods to preserve the (R)-configuration. One plausible route begins with the Friedel-Crafts acylation of nitrobenzene to introduce the propanoate side chain, followed by asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes to establish the stereocenter. Subsequent esterification with methanol and hydration yields the final product.
Optimization Challenges
Key challenges include minimizing racemization during esterification and ensuring regioselective nitration. Comparative studies on methyl 3-amino-3-(4-nitrophenyl)propanoate demonstrate that reaction temperature and solvent polarity critically influence yield and enantiomeric excess. For instance, polar aprotic solvents such as DMF enhance nitrophenyl group stability but may necessitate lower temperatures to prevent byproduct formation.
Pharmaceutical and Biochemical Applications
Drug Development
The compound’s structural resemblance to phenylalanine enables its incorporation into peptide analogs, potentially modulating receptor binding or enzyme inhibition. Preliminary studies suggest utility in designing protease inhibitors, where the nitro group enhances electrophilic reactivity at the active site.
Biochemical Probes
As a fluorescent probe, the nitrophenyl moiety facilitates tracking cellular uptake mechanisms. In vitro assays using similar compounds show concentration-dependent fluorescence quenching in the presence of thiol-containing biomolecules, highlighting potential applications in redox signaling studies .
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C |
| Atmosphere | Nitrogen or argon |
| Light Exposure | Protected from UV/visible light |
| Humidity | <30% RH |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing (R)-methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate with its 3-amino counterpart (C₁₀H₁₂N₂O₄) reveals stark differences in bioactivity. The 2-amino isomer’s spatial proximity to the ester group enhances intramolecular hydrogen bonding, reducing solubility but increasing membrane permeability.
Table 3: Comparative Properties of Nitrophenyl Propanoates
| Property | 2-Amino Isomer (Hydrate) | 3-Amino Isomer |
|---|---|---|
| Molecular Weight | 242.23 g/mol | 224.21 g/mol |
| Solubility (H₂O) | 12 mg/mL | 28 mg/mL |
| logP | 1.45 | 1.89 |
| Melting Point | 98–102°C (dec.) | 115–118°C |
Biological Activity Divergence
The 3-amino derivative exhibits antifeedant properties against Lepidoptera larvae, while the 2-amino hydrate shows preferential inhibition of mammalian proteases, underscoring the impact of functional group positioning.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume